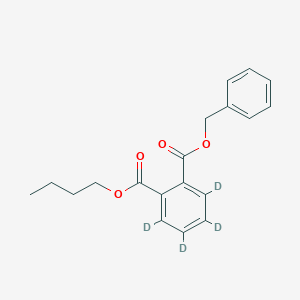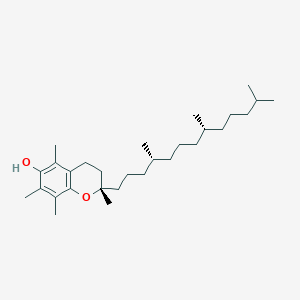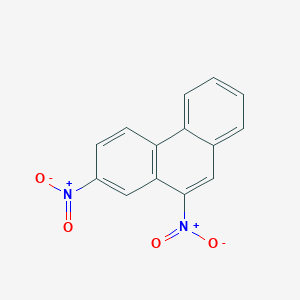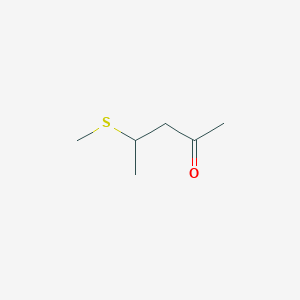
Arabinosyl azomycine
Vue d'ensemble
Description
Azomycin arabinoside (AzoAra) is a unique compound that has been studied for its potential to be used in a variety of scientific applications. It is an antimicrobial agent and a synthetic analog of the naturally occurring antibiotic azithromycin. AzoAra is a derivative of the naturally occurring sugar arabinose and is composed of two molecules of azithromycin bound to a sugar backbone. AzoAra has been studied for its potential to be used in a variety of scientific applications, such as in antimicrobial agents, in drug delivery systems, and in cell culture systems.
Applications De Recherche Scientifique
L'arabinosyl azomycine, également connu sous son nom chimique (2R,3S,4S,5S)-2-(hydroxyméthyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol, est un composé ayant plusieurs applications dans la recherche scientifique. Voici une analyse complète mettant l'accent sur six applications uniques, chacune détaillée dans sa propre section.
Imagerie de l'hypoxie tumorale
L'this compound, marqué au fluor-18 pour créer l'this compound 18F-fluoro (18F-FAZA), est utilisé comme traceur PET pour la visualisation de l'hypoxie tumorale . L'hypoxie tumorale est une condition où les tissus tumoraux sont privés d'oxygène, ce qui peut affecter la réponse de la tumeur aux thérapies et a une signification pronostique. Le 18F-FAZA a montré une biocinétique supérieure, indiquant un avenir prometteur dans l'imagerie hypoxique spécifique de la tumeur .
Potentiel de radiosensibilisation
Le composé a été étudié pour son potentiel de radiosensibilisation sélective à l'hypoxie. Les radiosensibilisateurs sont des agents qui rendent les cellules cancéreuses plus sensibles à la radiothérapie. Les dérivés de l'this compound, tels que β-2-FAZA et β-3-FAZL, ont été synthétisés et présentent des propriétés de radiosensibilisation similaires à celles du FAZA, avec des ratios d'amélioration du sensibilisateur (SER) d'environ 1,8 pour les cellules HCT-116 .
Outil de diagnostic dans les cliniques de cancérologie
L'this compound est largement utilisé dans les cliniques de cancérologie comme outil de diagnostic. Sa captation spécifique à l'hypoxie et sa clairance sanguine rapide contribuent à de bons rapports tumeur/fond et à un contraste d'image élevé, ce qui en fait un composé efficace pour diagnostiquer l'hypoxie tumorale .
Études comparatives avec d'autres traceurs
Des études ont comparé le 18F-FAZA à d'autres traceurs hypoxiques standards comme le fluoromisonidazole (18F-FMISO). Ces études aident à comprendre l'efficacité de l'this compound dans la détection de l'hypoxie des tissus tumoraux et à vérifier la dépendance à l'oxygène de sa captation .
Recherche sur la biocinétique et les mécanismes de captation
Des recherches ont été menées pour vérifier la dépendance à l'oxygène de la captation du 18F-FAZA dans des modèles de tumeurs murines. Ces recherches sont cruciales pour comprendre la biocinétique du composé et ses mécanismes de captation, qui sont essentiels pour son application dans l'imagerie tumorale .
Développement de nouveaux nucléosides azomycine
La synthèse et l'évaluation de nouveaux nucléosides azomycine, qui sont des dérivés de l'this compound, ont été explorées. Ces dérivés ont le potentiel d'améliorer les propriétés du composé d'origine, telles que l'amélioration des rapports de captation et la fourniture d'un meilleur contraste d'imagerie .
Mécanisme D'action
Target of Action
Azomycin arabinoside primarily targets tumor hypoxia . Hypoxia, or low oxygen levels, is a common characteristic of many solid tumors and is associated with poor prognosis and resistance to therapy .
Mode of Action
Azomycin arabinoside interacts with its targets by binding to hypoxic regions of the tumor . This interaction allows the compound to be selectively taken up by hypoxic cells, making it a potential candidate for hypoxia imaging .
Biochemical Pathways
For instance, it may affect the glyoxalase system and the ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
It is known that the compound exhibits rapid distribution throughout the body and is excreted via both the hepatobiliary and renal routes . These properties can impact the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of azomycin arabinoside’s action primarily involve its interaction with hypoxic cells. The compound’s ability to bind to these cells can lead to changes in cellular processes, potentially influencing the growth and survival of the tumor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of azomycin arabinoside. For instance, the level of hypoxia in the tumor environment can affect the compound’s uptake by cells . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.
Safety and Hazards
Azomycin arabinoside should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria . It can cause serious eye irritation, skin sensitization, genetic defects, and damage to the unborn child . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used when handling this chemical .
Analyse Biochimique
Biochemical Properties
Azomycin arabinoside plays a crucial role in biochemical reactions, particularly in the context of hypoxic tumor environments. It interacts with several enzymes and proteins, including glucose transporter 1 (GLUT1) and various nitroreductases. The interaction with GLUT1 facilitates the uptake of Azomycin arabinoside into cells, where it undergoes bioreduction by nitroreductases. This reduction process converts Azomycin arabinoside into reactive intermediates that can form covalent bonds with cellular macromolecules, leading to cytotoxic effects .
Cellular Effects
Azomycin arabinoside exerts significant effects on various types of cells and cellular processes. In hypoxic tumor cells, it enhances the cytotoxic effects of radiation therapy by selectively targeting hypoxic regions. This compound influences cell function by disrupting DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. Additionally, Azomycin arabinoside affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and DNA damage .
Molecular Mechanism
The molecular mechanism of Azomycin arabinoside involves its bioreduction by cellular nitroreductases, resulting in the formation of reactive intermediates. These intermediates can bind to DNA and proteins, causing cross-linking and strand breaks. This binding interaction inhibits DNA replication and transcription, leading to cell death. Furthermore, Azomycin arabinoside can activate various stress response pathways, including the p53 pathway, which plays a critical role in regulating cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azomycin arabinoside change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term studies have shown that Azomycin arabinoside can induce sustained cytotoxic effects in hypoxic tumor cells, with minimal impact on normoxic cells. This selective toxicity makes it a promising candidate for targeted cancer therapy .
Dosage Effects in Animal Models
The effects of Azomycin arabinoside vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively targets hypoxic tumor cells. At higher doses, Azomycin arabinoside can cause adverse effects, including hematopoietic toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity .
Metabolic Pathways
Azomycin arabinoside is involved in several metabolic pathways, primarily related to its bioreduction and subsequent interactions with cellular macromolecules. The compound is metabolized by nitroreductases, which convert it into reactive intermediates. These intermediates can further interact with enzymes involved in DNA repair and replication, leading to the inhibition of these processes. Additionally, Azomycin arabinoside can affect metabolic flux and metabolite levels by inducing oxidative stress and disrupting cellular homeostasis .
Transport and Distribution
The transport and distribution of Azomycin arabinoside within cells and tissues are mediated by specific transporters and binding proteins. GLUT1 plays a crucial role in the uptake of Azomycin arabinoside into cells, particularly in hypoxic tumor cells. Once inside the cell, the compound can accumulate in the cytoplasm and nucleus, where it exerts its cytotoxic effects. The distribution of Azomycin arabinoside is influenced by its interactions with cellular macromolecules and its ability to penetrate cell membranes .
Subcellular Localization
Azomycin arabinoside exhibits specific subcellular localization, which is essential for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with DNA and proteins. This localization is facilitated by targeting signals and post-translational modifications that direct Azomycin arabinoside to specific compartments. The subcellular localization of Azomycin arabinoside is critical for its ability to induce DNA damage and disrupt cellular processes .
Propriétés
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYEWPQCQPUJN-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





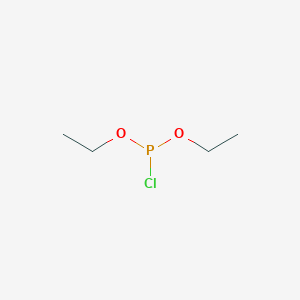

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)



